molecular formula C15H12ClN3OS B5718979 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide

Cat. No. B5718979
M. Wt: 317.8 g/mol
InChI Key: PTLBAZJUZHOUOO-RMKNXTFCSA-N
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Description

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry. This compound is also known as CPAA and is a member of the acrylamide family of compounds.

Mechanism of Action

The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in target cells. In cancer cells, CPAA has been shown to inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis. In weed species, CPAA has been shown to inhibit the activity of certain enzymes involved in photosynthesis, leading to plant death.
Biochemical and physiological effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects in target cells. In cancer cells, CPAA has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In weed species, CPAA has been shown to inhibit photosynthesis, leading to plant death.

Advantages and Limitations for Lab Experiments

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for lower doses and reduced toxicity. One limitation is its complex synthesis method, which requires specialized equipment and knowledge of organic chemistry.

Future Directions

There are several future directions for the research and development of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. In medicinal chemistry, future research could focus on improving the selectivity and potency of CPAA as an anticancer agent, as well as investigating its potential for combination therapy with other drugs. In agricultural chemistry, future research could focus on optimizing the formulation and delivery of CPAA as a herbicide, as well as investigating its potential for controlling other pest species.

Synthesis Methods

The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a complex process that requires specialized equipment and knowledge of organic chemistry. The most common synthesis method involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide, followed by reaction with phenylacryloyl chloride. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, CPAA has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. In agricultural chemistry, CPAA has been studied for its potential as a herbicide, with promising results in controlling various weed species.

properties

IUPAC Name

(E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLBAZJUZHOUOO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

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